molecular formula C20H23N5O4 B2615316 2-cyclohexyl-9-(3,4-dimethoxyphenyl)-8-oxo-7H-purine-6-carboxamide CAS No. 898447-14-8

2-cyclohexyl-9-(3,4-dimethoxyphenyl)-8-oxo-7H-purine-6-carboxamide

Cat. No. B2615316
M. Wt: 397.435
InChI Key: FBBMKXUGSSQYMG-UHFFFAOYSA-N
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Description

2-cyclohexyl-9-(3,4-dimethoxyphenyl)-8-oxo-7H-purine-6-carboxamide, also known as CC-1065, is a synthetic compound that has been extensively studied for its potential as an anti-cancer agent. CC-1065 belongs to the family of DNA-binding agents known as enediynes, which are known for their potent cytotoxicity and ability to induce DNA strand breaks.

Scientific Research Applications

Synthesis Techniques and Chemical Properties

Synthesis and X-ray Study : Novel purine derivatives have been synthesized, showcasing the versatility of purine chemistry in creating structurally diverse molecules. These derivatives exhibit specific conformational structures, providing insights into their potential chemical reactivity and applications in further synthetic endeavors (Cetina et al., 2004).

Hydrogen Bonding in Anticonvulsant Enaminones : The study of hydrogen bonding in anticonvulsant compounds emphasizes the importance of intermolecular interactions in determining the physicochemical properties of therapeutic agents. Understanding these interactions can aid in the design of more effective and selective drugs (Kubicki et al., 2000).

Enzyme Inhibitors Synthesis : Research on the synthesis of cycloalkylcarbinols as adenosine deaminase inhibitors illustrates the potential of cyclohexyl derivatives in therapeutic applications, particularly in modulating enzyme activity for disease treatment (Schaeffer et al., 1964).

Material Science Applications

Aromatic Polyamides with Cyclohexane Structure : The synthesis of polyamides containing the cyclohexane structure demonstrates the application of cyclohexyl derivatives in creating high-performance materials. These polyamides exhibit excellent thermal stability and mechanical properties, making them suitable for advanced engineering applications (Hsiao et al., 1999).

Pharmacological Applications

Cytotoxic Activity of Carboxamide Derivatives : The investigation into the cytotoxic activity of carboxamide derivatives of benzo[b][1,6]naphthyridines provides a basis for the development of new anticancer agents. This research highlights the potential of structurally related compounds in contributing to cancer therapy (Deady et al., 2003).

properties

IUPAC Name

2-cyclohexyl-9-(3,4-dimethoxyphenyl)-8-oxo-7H-purine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O4/c1-28-13-9-8-12(10-14(13)29-2)25-19-16(23-20(25)27)15(17(21)26)22-18(24-19)11-6-4-3-5-7-11/h8-11H,3-7H2,1-2H3,(H2,21,26)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBBMKXUGSSQYMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4CCCCC4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-cyclohexyl-9-(3,4-dimethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

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